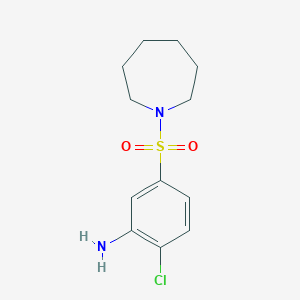
5-(1-氮杂环庚烷磺酰基)-2-氯苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azepane-1-sulfonyl)-2-chloroaniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes an azepane ring, a sulfonyl group, and a chloroaniline moiety, making it an interesting subject for scientific research and industrial applications.
科学研究应用
5-(Azepane-1-sulfonyl)-2-chloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepane-1-sulfonyl)-2-chloroaniline typically involves the reaction of 2-chloroaniline with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(Azepane-1-sulfonyl)-2-chloroaniline can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
5-(Azepane-1-sulfonyl)-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-(Azepane-1-sulfonyl)-2-chloroaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or receptor binding. The chloroaniline moiety can also participate in hydrophobic interactions, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
3-(1-Azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide:
5-(1-Azepanylsulfonyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
5-(Azepane-1-sulfonyl)-2-chloroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroaniline moiety provides unique substitution patterns that are not present in its analogs, making it a valuable compound for targeted research and applications.
生物活性
5-(Azepane-1-sulfonyl)-2-chloroaniline is an organic compound characterized by a sulfonamide functional group attached to an azepane ring and a chloroaniline moiety. Its molecular formula is C₁₄H₁₈ClN₂O₂S. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and plant systems biology.
Chemical Structure and Properties
The unique structure of 5-(Azepane-1-sulfonyl)-2-chloroaniline contributes to its reactivity and biological activity. The presence of the chloro group allows for nucleophilic substitution reactions, while the sulfonamide group can engage in various biochemical interactions.
Table 1: Structural Features of 5-(Azepane-1-sulfonyl)-2-chloroaniline
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₂O₂S |
| Functional Groups | Sulfonamide, Chloroaniline |
| Ring Structure | Azepane (six-membered saturated nitrogen-containing ring) |
Antibacterial Properties
5-(Azepane-1-sulfonyl)-2-chloroaniline exhibits significant antibacterial properties, primarily attributed to its sulfonamide functionality. Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate required for bacterial folate synthesis. Studies indicate that derivatives of sulfonamides can act as effective inhibitors against various pathogenic strains.
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that compounds similar to 5-(Azepane-1-sulfonyl)-2-chloroaniline can inhibit pathogenic bacterial strains effectively. For instance, two derivatives were found to be potent inhibitors against specific bacterial strains, showcasing the potential of this compound in antibiotic development.
- Plant Systems Biology : In a study involving Arabidopsis thaliana mutants lacking catalase, a sulfonamide compound was shown to alleviate photorespiratory-induced cell death. This suggests that 5-(Azepane-1-sulfonyl)-2-chloroaniline may also have applications in plant biology, potentially enhancing stress tolerance in plants.
- Mechanistic Insights : The interaction of 5-(Azepane-1-sulfonyl)-2-chloroaniline with biological targets is an area of ongoing research. Studies have focused on its binding affinity with various enzymes and proteins, which could elucidate its mechanism of action in biological systems.
Table 2: Summary of Biological Activity Findings
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Effective against pathogenic bacterial strains |
| Plant Stress Response | Alleviates photorespiratory-induced cell death |
| Mechanistic Studies | Investigating binding affinities with biological targets |
属性
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-11-6-5-10(9-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYHGJQIGTYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














